molecular formula C9H12N4O3 B1430322 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide CAS No. 1329296-85-6

2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Cat. No. B1430322
CAS RN: 1329296-85-6
M. Wt: 224.22 g/mol
InChI Key: OJDYCURBFTYNHM-UHFFFAOYSA-N
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Description

2-methyl-N’-(5-nitropyridin-2-yl)propanehydrazide is a chemical compound with the CAS Number: 1329296-85-6 . It has a molecular weight of 224.22 and its IUPAC name is 2-methyl-N’-(5-nitro-2-pyridinyl)propanohydrazide .


Molecular Structure Analysis

The InChI code for 2-methyl-N’-(5-nitropyridin-2-yl)propanehydrazide is 1S/C9H12N4O3/c1-6(2)9(14)12-11-8-4-3-7(5-10-8)13(15)16/h3-6H,1-2H3,(H,10,11)(H,12,14) . This code provides a textual representation of the molecule’s structure, which can be used to generate a 2D or 3D model.

Scientific Research Applications

  • Cyclization Reactions : Reactions involving 5-nitropyridin-2(1H)-one, a related compound, with hydrazine hydrate have led to the formation of various hydrazides. This demonstrates the potential of such compounds in cyclization reactions, which are crucial in organic synthesis (Smolyar & Yutilov, 2008).

  • 1,3-Dipolar Cycloaddition Reactions : The reactivity of nitropyridyl isocyanates, including 5-nitropyridin-2-yl isocyanate, in 1,3-dipolar cycloaddition reactions has been investigated. These reactions are crucial for synthesizing various nitrogen-containing compounds, which are often used in pharmaceuticals and materials science (Holt & Fiksdahl, 2007).

  • Synthesis of Anticancer Drugs : The compound 1-methyl-3-(5-nitropyridin-2-yl) urea, closely related to 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide, is an important intermediate in the synthesis of small molecule anticancer drugs. This highlights the role of such compounds in medicinal chemistry (Zhang et al., 2019).

  • Organic Electronics : Derivatives of 5-nitropyridin-2-yl have been studied for their potential in organic electronics, particularly in organic light-emitting diodes (OLEDs). These compounds can significantly influence the opto-electronic properties necessary for OLED applications (Uzun et al., 2021).

  • Antihypertensive α-Blocking Agents : Synthesis and reactions of various compounds, including derivatives of this compound, have shown potential as antihypertensive α-blocking agents. This demonstrates the compound's relevance in developing new cardiovascular drugs (Abdel-Wahab et al., 2008).

  • Microwave-Assisted Synthesis : Novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates have been synthesized using microwave irradiation. Such methods enhance efficiency and yield, underscoring the importance of these compounds in innovative synthetic approaches (Henry et al., 2009).

  • Fluorescent Probes for Metal Ion Detection : 2-Aminoethylpyridine-based fluorescent compounds derived from 5-nitropyridin-2-yl have been developed for detecting metal ions like Fe3+ and Hg2+. This indicates their application in environmental monitoring and biological systems (Singh et al., 2020).

properties

IUPAC Name

2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-6(2)9(14)12-11-8-4-3-7(5-10-8)13(15)16/h3-6H,1-2H3,(H,10,11)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDYCURBFTYNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NNC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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